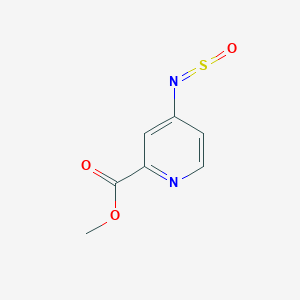
Methyl 4-(sulfinylamino)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(sulfinylamino)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with a sulfinylamino group at the 4-position and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(sulfinylamino)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and methylamine.
Formation of Intermediate: Pyridine-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amination: The acid chloride is then reacted with methylamine to form the amide intermediate.
Sulfinylation: The amide intermediate is treated with an appropriate sulfinylating agent, such as sulfinyl chloride, to introduce the sulfinylamino group at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfinylamino group, leading to the formation of sulfonyl derivatives.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfinylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(sulfinylamino)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(sulfinylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing its biological effects.
Comparison with Similar Compounds
- Methyl 4-(aminosulfonyl)pyridine-2-carboxylate
- Methyl 4-(methylsulfinyl)pyridine-2-carboxylate
- Methyl 4-(sulfonylamino)pyridine-2-carboxylate
Comparison: Methyl 4-(sulfinylamino)pyridine-2-carboxylate is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical transformations. Additionally, the compound’s ability to form specific interactions with biological targets makes it a valuable molecule for medicinal chemistry research.
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
methyl 4-(sulfinylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3S/c1-12-7(10)6-4-5(9-13-11)2-3-8-6/h2-4H,1H3 |
InChI Key |
JLOSQXNUJLBQKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



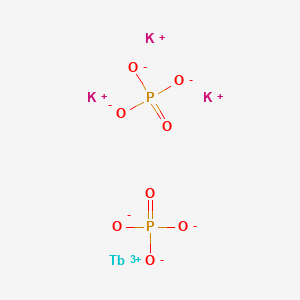
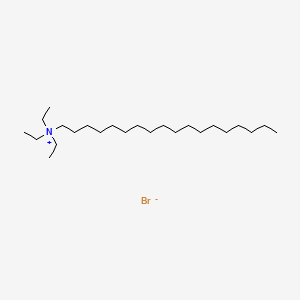

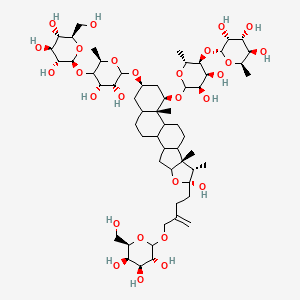
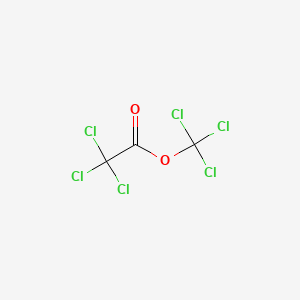
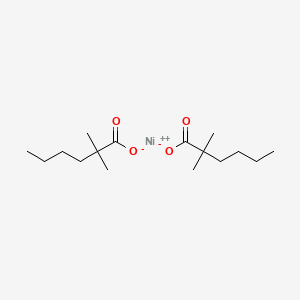
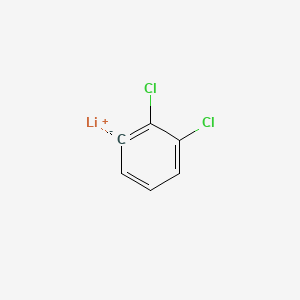

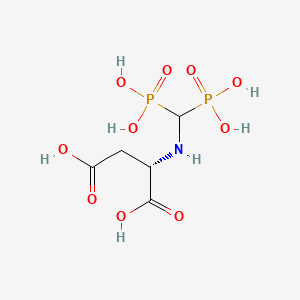
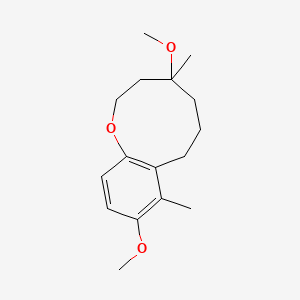
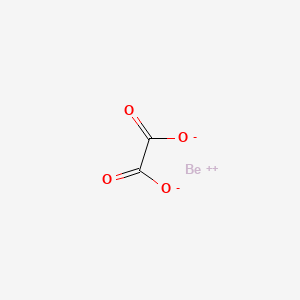
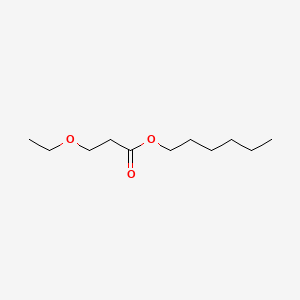
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
